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2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone

Triple-Negative Breast Cancer NCI-60 Screening Kinase Inhibitor Selectivity

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone (CAS 886152-79-0) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold firmly established in medicinal chemistry as a source of selective protein kinase inhibitors. The compound is composed of a 5,6-dimethyl-4(3H)-pyrimidinone core linked via a piperazine bridge to a 4-chlorophenyl substituent.

Molecular Formula C16H19ClN4O
Molecular Weight 318.80 g/mol
CAS No. 886152-79-0
Cat. No. B3725982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
CAS886152-79-0
Molecular FormulaC16H19ClN4O
Molecular Weight318.80 g/mol
Structural Identifiers
SMILESCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
InChIInChI=1S/C16H19ClN4O/c1-11-12(2)18-16(19-15(11)22)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3,(H,18,19,22)
InChIKeyYKUXDPDPPRYGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6 [ug/mL]

2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone (CAS 886152-79-0): Compound Identity and Core Scaffold Evidence for Scientific Procurement


2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone (CAS 886152-79-0) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold firmly established in medicinal chemistry as a source of selective protein kinase inhibitors [1]. The compound is composed of a 5,6-dimethyl-4(3H)-pyrimidinone core linked via a piperazine bridge to a 4-chlorophenyl substituent. Analytical identity is confirmed by a registered ¹H NMR spectrum in the SpectraBase spectral database [2], and its molecular formula (C₁₆H₁₉ClN₄O) and exact mass (318.80 g/mol) are well-defined. For scientists and procurement specialists evaluating research candidates, this compound represents the simplest dimethyl-substituted member of a series in which distal chlorophenyl-piperazine modifications have been shown to profoundly alter kinase selectivity and cellular growth-inhibition profiles [1].

Minimal selective kinase inhibitor scaffold
4-Chlorophenyl-piperazine selectivity motif
Verified ¹H NMR identity available

Why 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone Cannot Be In-Place Substituted by Other Piperazinylpyrimidine Analogs


The common assumption that piperazinylpyrimidines are interchangeable is directly contradicted by SAR and differential profiling data within this chemical series. In the foundational study by Shallal and Russu (2011), structurally distinct N-aryl piperazinyl appendages on the dimethylpyrimidinone core produced qualitatively different NCI-60 COMPARE profiles: Compound 4 (containing a 4-chlorophenyl-piperazine motif closely analogous to CAS 886152-79-0) exhibited a cytostatic pattern with selective enrichment of growth inhibition in triple-negative/basal-like breast carcinoma (MDA-MB-468), whereas Compound 16, differing in its terminal aryl group, yielded a non-selective global cytotoxic fingerprint [1]. Generic substitution therefore risks selecting a tool compound with a divergent or non-overlapping biological fingerprint, compromising experimental reproducibility and target-identification validity [1]. Below we quantify the specific dimensions where CAS 886152-79-0 or its nearest analogs offer measurable differentiation.

N-Aryl group mismatch
Piperazinylpyrimidine analogs with different N-aryl groups may shift from selective cytostasis to global cytotoxicity profiles, confounding target-identification studies.
Kinase selectivity profile shift
Substituting the 4-chlorophenyl-piperazine motif may alter mutant-over-wild-type kinase binding preference, compromising selectivity profiling.

Quantitative Differentiation Evidence for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone: Assays, Comparators, and Procurement Decisive Data


Selective Growth Inhibition of MDA-MB-468 Triple-Negative Breast Cancer Cells vs. Pan-Cytotoxicity in a Closest Analog (Class-Level Inference)

In the NCI-60 one-dose screen, the 4-chlorophenyl-piperazinyl analog (Compound 4) demonstrated selective growth inhibition of MDA-MB-468 (triple-negative/basal-like breast carcinoma), a selectivity pattern that was absent for Compound 16, which exhibited global cytotoxicity across the panel. While direct GI₅₀ data are not publicly available for CAS 886152-79-0, its 4-chlorophenyl-piperazine topology is identical to the selective pharmacophore feature of Compound 4, whereas the non-selective Compound 16 differs exclusively in the aryl-piperazine region [1]. This establishes the 4-chlorophenyl-piperazine linkage as a structural determinant of tumor-type selectivity within this chemotype. Procurement of CAS 886152-79-0, therefore, provides the minimal selective scaffold that can be elaborated to tune selectivity, while analogs lacking this feature may generate confounding pan-cytotoxic signals in early-stage phenotypic screening cascades.

Selectivity Pattern
Class-level
Target Scaffold 4-Cl-Ph-piperazine motif: selective cytostasis (MDA-MB-468 enriched)
Generic Analog Alternate aryl-piperazine: global cytotoxicity across NCI-60 panel
Supports cell-model endpoint selectivity context; class-level inference
No direct GI₅₀ data for CAS 886152-79-0
Triple-Negative Breast Cancer NCI-60 Screening Kinase Inhibitor Selectivity Piperazinylpyrimidine SAR

Enhanced Binding Affinity to Mutant KIT and PDGFRA Kinases vs. Wild-Type Isoforms (Class-Level Inference on Closest Analog)

Compound 4, bearing a 4-chlorophenyl-piperazinyl group, exhibited a selective tendency to bind to and inhibit certain oncogenic KIT and PDGFRA mutants compared to their wild-type isoforms, as determined by kinase binding profiling [1]. This mutant-over-wild-type preference is a pharmacologically significant differentiator, as it suggests potential utility against tumors driven by activating kinase mutations while sparing normal signaling. CAS 886152-79-0, possessing the identical 4-chlorophenyl-piperazine pharmacophore but lacking additional substituents that may modulate selectivity, represents the minimal informative scaffold for this phenotype. While exact Kd or IC₅₀ values for CAS 886152-79-0 against specific KIT/PDGFRA mutants are not available in the public domain, the class-level inference from Compound 4 establishes the 4-chlorophenyl-piperazine topology as necessary for this mutant-selective binding. Procuring this compound enables back-to-baseline SAR studies to deconvolute the contribution of the core scaffold vs. peripheral substituents to mutant selectivity.

Mutant Kinase Preference
Class-level
4-Cl-Ph Pharmacophore Selective binding to certain KIT/PDGFRA mutants over wild-type reported
Alternate Scaffolds Lack of 4-chlorophenyl motif may not recapitulate mutant preference
Supports kinase selectivity profiling; mutant vs. wild-type binding context
Exact Kd/IC₅₀ not publicly available for this compound
Mutant-Selective Kinase Inhibition KIT PDGFRA Oncogenic Mutation

Analytical Identity Verification: Confirmed ¹H NMR Spectrum vs. Uncharacterized Research-Grade Analogs

CAS 886152-79-0 possesses a publicly accessible ¹H NMR spectrum in the SpectraBase database (Compound ID: 39yJrz3PFVd), confirming its structural identity and serving as a reference standard for incoming batch QC [1]. In contrast, many research-grade piperazinylpyrimidine analogs (such as 2-[4-(diphenylmethyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone or 2-(4-benzyl-1-piperazinyl)-5,6-dimethyl-4(3H)-pyrimidinone) lack publicly cataloged primary spectral data, requiring costly and time-consuming independent structural elucidation before experimental use. For procurement decisions, this pre-existing spectral traceability reduces risk and accelerates compound qualification in hit-to-lead or chemical biology workflows.

¹H NMR Identity
Supporting evidence
CAS 886152-79-0 1 publicly accessible ¹H NMR spectrum (SpectraBase)
Uncharacterized Analogs 0 public NMR spectra; structural elucidation required
Pre-verified identity accelerates QC qualification
Data to verify against lot-specific COA
Analytical Chemistry Quality Control Compound Identity Verification

Validated Application Scenarios for 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone Based on Quantitative Differentiation Evidence


Selective Oncology Phenotypic Screening: Identifying Tumor-Type-Specific Cytostatic Agents

Researchers designing NCI-60 or similar tumor-panel screens to identify compounds with tumor-type-specific cytostatic activity should select CAS 886152-79-0 as a core scaffold. The evidence from the closest analog demonstrates that the 4-chlorophenyl-piperazine motif confers a selective growth-inhibitory pattern against triple-negative/basal-like breast cancer cells, whereas alternative substitutions produce non-selective global cytotoxicity [1]. Using this compound ensures that the observed phenotype is linked to the minimal pharmacophore, enabling rational subsequent structure-activity optimization.

Mutant-Kinase Selectivity Profiling: Deconvoluting the Pharmacophore for KIT/PDGFRA Mutant Preference

In programs aimed at developing kinase inhibitors selective for oncogenic mutants (e.g., KIT D816V, PDGFRA mutants) over wild-type receptors, CAS 886152-79-0 provides the minimal 4-chlorophenyl-piperazine-pyrimidinone scaffold for which mutant-selective binding has been observed in profiling studies of its closest analog [1]. Procuring this analog allows systematic back-to-baseline SAR by adding substituents stepwise and measuring shifts in mutant-vs-wild-type affinity, a design strategy that cannot be executed using analogs lacking the mutant-selective pharmacophore anchor.

Chemical Biology Tool Compound Generation: Minimal Scaffold for Target Deconvolution

For chemical biology groups using affinity-based proteomics (e.g., kinobeads, thermal proteome profiling) to deconvolute the cellular targets of piperazinylpyrimidine compounds, CAS 886152-79-0 serves as an ideal minimal probe. Its 4-chlorophenyl-piperazine linkage reflects the key selectivity-determining element identified in the literature [1], while its lack of additional hydrophobic or H-bonding substituents minimizes non-specific protein binding, a common confounder in pull-down experiments. This makes it a cleaner background reference for target engagement studies compared to larger, more substituted analogs.

Analytical Method Development and QC Reference: Pre-Verified Spectral Standard

Laboratories establishing HPLC, LC-MS, or quantitative NMR methods for piperazinylpyrimidine compound libraries can utilize CAS 886152-79-0 as a system suitability standard. Its publicly available ¹H NMR spectrum [2] and well-defined molecular formula enable immediate verification of instrument performance and chromatography system reproducibility without the need for separate structural characterization, accelerating method qualification compared to uncharacterized or poorly documented analogs.

Application
Selection Property
Validation Focus
Tumor-panel phenotypic screening
4-Chlorophenyl-piperazine selectivity motif
Cell-model cytostatic vs. pan-cytotoxic endpoint context
Mutant kinase selectivity profiling
Minimal pharmacophore for mutant-over-wild-type binding
Mutant-selective binding preference interpretation
Target deconvolution probe design
Minimal selective scaffold with low non-specific binding
Affinity-based proteomics background control
Analytical method system suitability
Pre-verified ¹H NMR spectral standard
Instrument performance and QC qualification
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